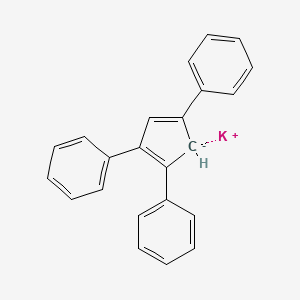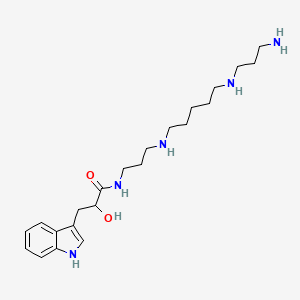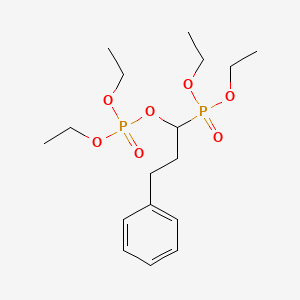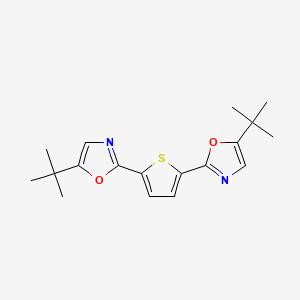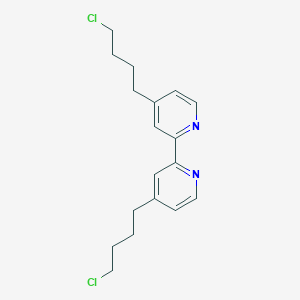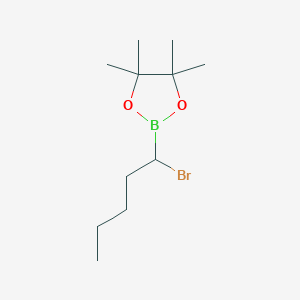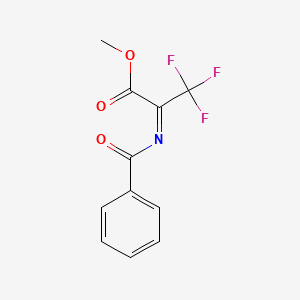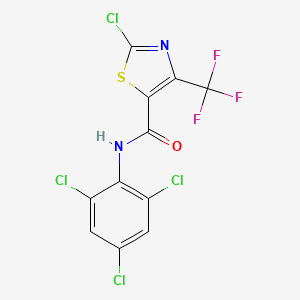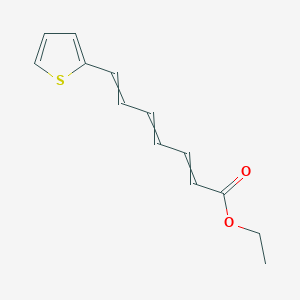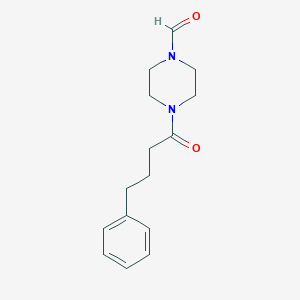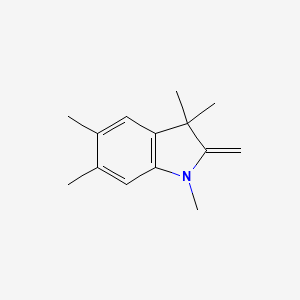![molecular formula C17H15N3O2 B14278672 4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one CAS No. 137614-07-4](/img/structure/B14278672.png)
4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-6-[6-(4-methylphenoxy)-1,3,5-triazin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one: is a mouthful, but its structure reveals intriguing features. Let’s break it down:
- The compound consists of a cyclohexadienone ring system.
- It contains a triazine moiety (a six-membered heterocyclic ring with three nitrogen atoms).
- The phenoxy group (C₆H₅O) is attached to the triazine ring.
Preparation Methods
Synthetic Routes::
Aromatic Nucleophilic Substitution (SNAr):
- Industrial-scale synthesis typically involves optimized versions of the above routes.
- Precise reaction conditions and catalysts are proprietary, but the core chemistry remains the same.
Chemical Reactions Analysis
Reactions::
Oxidation: The cyclohexadienone ring can undergo oxidation reactions.
Reduction: Reduction of the triazine ring or the carbonyl group is possible.
Substitution: The phenoxy group can be substituted via SNAr reactions.
Oxidation: Oxidizing agents like KMnO₄ or CrO₃ in acidic or basic media.
Reduction: Hydrogen gas (H₂) with a metal catalyst (e.g., Pd/C).
Substitution: Strong nucleophiles (e.g., amines) in polar solvents.
- Oxidation: Hydroxylation or ketone formation.
- Reduction: Formation of the corresponding alcohol.
- Substitution: Various derivatives with modified phenoxy groups.
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential bioactivity (e.g., enzyme inhibition).
Medicine: Explored for drug development (e.g., anti-inflammatory agents).
Industry: Employed in materials science (e.g., dyes, polymers).
Mechanism of Action
Targets: Interacts with specific enzymes or receptors.
Pathways: Modulates cellular processes (e.g., signal transduction).
Comparison with Similar Compounds
Unique Features: Its triazine-phenoxy combination sets it apart.
Similar Compounds: Consider related structures like
Properties
CAS No. |
137614-07-4 |
|---|---|
Molecular Formula |
C17H15N3O2 |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
4-methyl-2-[4-(4-methylphenoxy)-1,3,5-triazin-2-yl]phenol |
InChI |
InChI=1S/C17H15N3O2/c1-11-3-6-13(7-4-11)22-17-19-10-18-16(20-17)14-9-12(2)5-8-15(14)21/h3-10,21H,1-2H3 |
InChI Key |
QXRPMKBMJHWZLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=NC(=N2)C3=C(C=CC(=C3)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


